Abrocitinib, also known as PF-04965842, is a small molecule that functions as a selective inhibitor of Janus kinase 1 (JAK1) []. It is currently being investigated for its potential in modulating inflammatory pathways, particularly those involved in atopic dermatitis (AD) [].
Related Compounds
Dupilumab
Compound Description: Dupilumab is a fully human monoclonal antibody that targets the interleukin-4 receptor alpha subunit (IL-4Rα). [, ] It is approved for the treatment of moderate-to-severe atopic dermatitis (AD) and works by blocking the signaling of interleukin-4 and interleukin-13, two key cytokines involved in the pathogenesis of AD. [, ]
Relevance: Dupilumab is frequently compared to abrocitinib in clinical trials for moderate-to-severe AD. [, , , , , , ] While both drugs target the IL-4/IL-13 pathway, abrocitinib is a small molecule Janus kinase 1 inhibitor taken orally, whereas dupilumab is a large molecule biologic administered subcutaneously. [, , , ] Head-to-head trials have shown that abrocitinib, especially at the 200 mg dose, provides faster and greater itch relief than dupilumab, but the differences in efficacy between the two drugs diminish over time. [, , , , ]
Lebrikizumab
Compound Description: Lebrikizumab is a humanized monoclonal antibody that specifically targets interleukin-13 (IL-13). [, ] It is currently under investigation for the treatment of moderate-to-severe AD and has shown promising results in clinical trials. [, ]
Relevance: Lebrikizumab, like abrocitinib, targets the IL-13 pathway, but through a different mechanism. [, ] Abrocitinib inhibits Janus kinase 1, which is upstream of IL-13 signaling, while lebrikizumab directly binds to IL-13, preventing its interaction with its receptor. [, ] Network meta-analyses comparing the efficacy of various targeted systemic therapies for AD, including abrocitinib and lebrikizumab, suggest that upadacitinib has the most favorable response rates, followed by abrocitinib, with lebrikizumab generally ranking lower. [, ]
Upadacitinib
Compound Description: Upadacitinib is a selective and reversible Janus kinase 1 (JAK1) inhibitor. [, , ] It is approved for the treatment of moderate-to-severe AD and other inflammatory conditions. [, , ]
Relevance: Upadacitinib, like abrocitinib, is a JAK1 inhibitor, indicating a similar mechanism of action. [, , ] Network meta-analyses comparing the efficacy of these two drugs for AD suggest that upadacitinib, especially at the 30 mg dose, might be the most efficacious, but it has a higher risk of treatment-emergent adverse events compared to abrocitinib. [, , ]
Baricitinib
Compound Description: Baricitinib is a selective and reversible Janus kinase inhibitor that primarily targets JAK1 and JAK2. [, , ] It is approved for various inflammatory conditions, including AD. [, , ]
Relevance: Baricitinib, although less selective than abrocitinib, also inhibits JAK1, suggesting some overlapping mechanisms. [, , ] In network meta-analyses, baricitinib generally ranks lower than abrocitinib in terms of efficacy for AD. [, , ]
Tralokinumab
Compound Description: Tralokinumab is a fully human monoclonal antibody that specifically targets interleukin-13 (IL-13). [, ] It is approved for the treatment of moderate-to-severe AD. [, ]
Relevance: Similar to lebrikizumab, tralokinumab directly blocks IL-13, while abrocitinib inhibits JAK1, an upstream regulator of IL-13 signaling. [, ] Network meta-analyses suggest that tralokinumab generally ranks lower than abrocitinib in terms of efficacy for AD. [, ]
Tofacitinib
Compound Description: Tofacitinib is an oral Janus kinase inhibitor that primarily targets JAK1 and JAK3, with some activity against JAK2. [] It is approved for various inflammatory conditions, including rheumatoid arthritis. []
Relevance: Tofacitinib, though a JAK inhibitor like abrocitinib, exhibits less selectivity for JAK1, having additional activity against JAK3 and JAK2. [] This broader activity profile may lead to a different safety and efficacy profile compared to abrocitinib.
Ruxolitinib
Compound Description: Ruxolitinib is a JAK1 and JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera. []
Relevance: Like abrocitinib, ruxolitinib targets JAK1, but it also inhibits JAK2. [] This broader JAK inhibition could potentially lead to different side effects compared to abrocitinib.
Relevance: These metabolites provide insight into the metabolic fate of abrocitinib and its potential pharmacologically active species in the body. [] Understanding the activity and clearance of these metabolites is essential for comprehensive assessment of abrocitinib's pharmacokinetic and pharmacodynamic properties.
Source and Classification
Abrocitinib is synthesized from various organic compounds through chemical reactions that involve multiple steps. It falls under the category of Janus kinase inhibitors, specifically targeting Janus kinase 1. This classification highlights its mechanism of action, which involves modulating immune responses and inflammatory pathways.
Synthesis Analysis
The synthesis of abrocitinib involves several methodologies aimed at producing a high-purity crystalline form suitable for pharmaceutical applications. One notable process includes:
Solvent Selection: The synthesis begins by dissolving abrocitinib in solvents such as ethers, ketones, or alcohols. The choice of solvent impacts the efficiency and purity of the final product.
Crystallization: After dissolution, the solution undergoes crystallization, wherein anti-solvents like water may be introduced to precipitate crystalline abrocitinib. This step often includes cooling and stirring to facilitate crystal growth.
Isolation: The final step involves isolating the crystalline product through techniques such as filtration or centrifugation, ensuring that the crystalline form is characterized by specific X-ray powder diffraction patterns for quality assurance .
Molecular Structure Analysis
Abrocitinib has a well-defined molecular structure characterized by specific functional groups that contribute to its pharmacological activity. Its molecular formula is C17H20N4O2, and it features:
Core Structure: The compound contains an imidazole ring, which is critical for its interaction with Janus kinase 1.
Functional Groups: It includes amine and carbonyl groups that enhance its solubility and bioavailability.
Structural Data
Molecular Weight: Approximately 304.37 g/mol
X-ray Powder Diffraction: Characteristic peaks observed at approximately 12.9°, 14.7°, 19.4°, 23.2°, and 25.2° (2 theta) confirm the crystalline nature of the compound .
Chemical Reactions Analysis
Abrocitinib undergoes various chemical reactions during its synthesis and application:
Reactivity with Nitrogen-Doped Carbon Quantum Dots: In analytical chemistry, abrocitinib can react with nitrogen-doped carbon quantum dots, leading to changes in luminescent properties that allow for sensitive detection in biological samples .
Spectrophotometric Methods: Abrocitinib can also be quantitatively analyzed using spectrophotometric techniques, which measure absorbance changes in response to concentration variations .
Mechanism of Action
Abrocitinib exerts its therapeutic effects through the inhibition of Janus kinase 1, which is pivotal in mediating intracellular signaling for various cytokines involved in inflammation:
Cytokine Signaling Modulation: By inhibiting Janus kinase 1, abrocitinib disrupts the signaling pathways activated by pro-inflammatory cytokines such as interleukin-4 and interleukin-13.
Clinical Outcomes: Clinical trials have shown that patients treated with abrocitinib exhibit significant improvements in clinical measures such as the Eczema Area and Severity Index (EASI) and Patient-Oriented Eczema Measure (POEM) .
Physical and Chemical Properties Analysis
Abrocitinib possesses distinct physical and chemical properties that influence its pharmacological behavior:
Applications
Abrocitinib's primary application lies in treating atopic dermatitis, particularly for patients who do not respond adequately to topical therapies or other systemic treatments:
Clinical Use: Approved for use in moderate to severe atopic dermatitis, it provides an effective alternative for managing chronic inflammatory skin conditions.
Research Applications: Ongoing studies continue to explore its efficacy in other inflammatory conditions, highlighting its potential broader therapeutic applications beyond dermatology .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2'-MeCCPA is an adenosine A1 receptor agonist. It is selective for adenosine A1 over A2A and A3 receptors in radioligand binding assays (Kis = 1.8, 3,900 and 5,000 nM, respectively) and inhibits forskolin-induced activation of adenylyl cyclase in rat cortical membranes (IC50 = 13.1 nM). 2'-MeCCPA (2.5-5 mg/kg) increases tail flick latency in the hot plate test and inhibits formalin-induced late nocifensive behavior in rats. Potent and highly selective agonist at A1 adenosine receptors (Ki values are 3.3, 9580, 37600 and 1150 nM for human recombinant A1, A2A, A2B and A3 receptors respectively). Acts as a full agonist; inhibits forskolin-stimulated adenylyl cyclase activity in rat cortical membranes with an IC50 value of 13.1 nM.
15-deoxy-Delta(12,14)-prostaglandin J2 is a prostaglandin J derivative comprising prostaglandin J2 lacking the 15-hydroxy group and having C=C double bonds at the 12- and 14-positions. It has a role as a metabolite, an electrophilic reagent and an insulin-sensitizing drug. It is functionally related to a prostaglandin J2. It is a conjugate acid of a 15-deoxy-Delta(12,14)-prostaglandin J2(1-).
Selective dopamine D4 receptor partial agonist (EC50 = 205 nM) that binds with high affinity (Ki = 5.2 nM). Displays 250-fold selectivity over D3 receptors and > 1000-fold selectivity over D2, D1 and D5 receptors.
Immethridine is a potent histamine H3 receptor agonist (Ki = 0.85 nM). It is selective for histamine H3 over histamine H4 receptors (Ki = 245 nM). Immethridine inhibits cAMP-stimulated β-galactosidase transcription in SK-N-MC cells expressing human H3 receptors (EC50 = 0.18 nM) and induces a concentration-dependent decrease of the electrically induced twitch contraction in isolated guinea pig ileum. In vivo, immethridine (30 mg/kg, s.c.) inhibits hydrochloric acid-induced formation of gastric lesions in rats. Potent and highly selective histamine H3 receptor agonist (pEC50 = 9.74) that displays 300-fold selectivity over the H4 receptor (pKi values are 9.07 and 6.61 respectively). Does not bind to H1 or H2 receptors at concentrations up to 10 μM.�.
Sphingosine-1-phosphate (S1P) receptor antagonist, highly selective for S1P2 (EDG-5). Inhibits S1P binding to human S1P2 receptors with an IC50 value of 17.6 nM. At concentrations up to 10 μM, displays 4.2% inhibition of S1P3 and does not antagonize S1P1. Enhances S1P-induced angiogenesis in vivo.
High affinity α2-adrenoceptor antagonist and selective 5-HT uptake inhibitor (Ki values are 2.01 and 3.77 nM respectively). Displays low affinity at a variety of structurally homologous GPCRs.